Methyl 4-chloronaphthalene-1-sulfonate
Description
Methyl 4-chloronaphthalene-1-sulfonate is a substituted naphthalene derivative featuring a sulfonate ester group at the 1-position and a chlorine substituent at the 4-position. This compound belongs to a class of aromatic sulfonates, which are widely studied for their applications in organic synthesis, pharmaceuticals, and industrial processes. Its structure combines the aromatic stability of naphthalene with the electrophilic reactivity of the sulfonate group, making it a versatile intermediate in chemical reactions. Thus, comparisons must rely on structurally or functionally related compounds, such as methylnaphthalenes and sulfonate esters, as discussed below.
Properties
CAS No. |
6328-73-0 |
|---|---|
Molecular Formula |
C11H9ClO3S |
Molecular Weight |
256.71 g/mol |
IUPAC Name |
methyl 4-chloronaphthalene-1-sulfonate |
InChI |
InChI=1S/C11H9ClO3S/c1-15-16(13,14)11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3 |
InChI Key |
REGZMWKQNLHMQX-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloronaphthalene-1-sulfonate typically involves the sulfonation of 4-chloronaphthalene followed by esterification. The sulfonation can be achieved using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The resulting sulfonic acid derivative is then esterified with methanol under acidic conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloronaphthalene-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Reduction: Reduction of the sulfonate group can yield sulfinates or thiols under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Substituted naphthalene derivatives.
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Scientific Research Applications
Methyl 4-chloronaphthalene-1-sulfonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of sulfonate groups on biological systems.
Medicinal Chemistry: It is explored for its potential as a building block in the development of pharmaceuticals.
Industrial Applications: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-chloronaphthalene-1-sulfonate involves its interaction with nucleophiles and electrophiles. The sulfonate group is highly reactive and can participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 4-chloronaphthalene-1-sulfonate with structurally analogous compounds, focusing on physicochemical properties, reactivity, and toxicity.
Structural Analogues
Naphthalene Derivatives :
- 1-Methylnaphthalene and 2-Methylnaphthalene : These isomers differ in the position of the methyl group on the naphthalene ring. Both exhibit lower polarity and higher volatility compared to sulfonated derivatives due to the absence of polar functional groups. Toxicological studies indicate that 1- and 2-methylnaphthalene are associated with respiratory and hepatic toxicity in animal models .
- This compound : The addition of a sulfonate ester and chlorine substituent likely increases its polarity and reduces volatility, altering solubility and environmental persistence compared to methylnaphthalenes.
- Its physical properties include a boiling point of 222°C and moderate water solubility (0.07 g/100 mL), influenced by the sulfonate group . This compound is expected to have higher molecular weight and lower volatility due to its larger aromatic system.
Physicochemical Properties
A hypothetical comparison based on structural analogs is summarized below:
Toxicity and Environmental Impact
- Analytical Methods : Gas chromatography (GC) and mass spectrometry (MS), as used for methyl esters of resin acids , would likely apply to detect this compound in environmental samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
